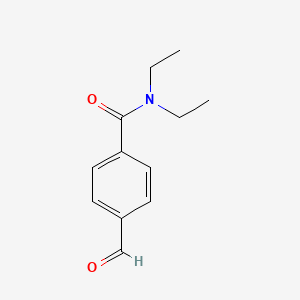

N,N-diethyl-4-formylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-4-formylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-3-13(4-2)12(15)11-7-5-10(9-14)6-8-11/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGRTWQLBHAZFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60449653 | |

| Record name | 4-Diethylcarbamoylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58287-77-7 | |

| Record name | N,N-Diethyl-4-formylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58287-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Diethylcarbamoylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Solubility Profile of N,N-diethyl-4-formylbenzamide: A Technical Guide for Laboratory Professionals

Introduction: Understanding the Significance of N,N-diethyl-4-formylbenzamide

This compound is a bespoke organic molecule characterized by a central benzamide core, substituted with a reactive formyl (aldehyde) group at the para-position and two ethyl groups on the amide nitrogen. This unique combination of a hydrogen-bond accepting amide, a reactive aldehyde, and hydrophobic ethyl groups imparts a distinct physicochemical profile that is critical for its application in medicinal chemistry and materials science. As a synthetic intermediate, its solubility dictates the choice of reaction media, purification strategies, and ultimately, the efficiency of chemical transformations. For researchers in drug development, understanding the solubility profile is a non-negotiable prerequisite for formulation, bioavailability studies, and preclinical evaluation.

This guide provides a comprehensive overview of the solubility characteristics of this compound. It is designed to equip researchers, scientists, and drug development professionals with both the foundational knowledge and the practical methodologies to effectively work with this compound. We will delve into its key physicochemical properties, offer a qualitative analysis of its expected solubility in common laboratory solvents, and provide a rigorous, field-proven protocol for the experimental determination of its equilibrium solubility.

Physicochemical Properties: The Molecular Blueprint

A molecule's solubility is intrinsically linked to its structural and electronic properties. The following table summarizes the key physicochemical parameters of this compound, which collectively govern its interaction with various solvents.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₂ | [1] |

| Molecular Weight | 205.25 g/mol | [1] |

| Physical Form | Solid | [1] |

| Chemical Structure | ||

| O=C(N(CC)CC)C(C=C1)=CC=C1C=O | [1][2] | |

| InChI Key | OTGRTWQLBHAZFG-UHFFFAOYSA-N | [1][2] |

| Predicted XlogP | 0.7 | [2] |

Note: The XlogP value suggests a moderate lipophilicity, indicating that the compound will have a preference for organic solvents over water, but the presence of the amide and formyl groups will confer some degree of polarity.

Solubility Profile: A Qualitative and Predictive Assessment

As of the date of this publication, specific quantitative solubility data for this compound in common laboratory solvents is not extensively reported in peer-reviewed literature. However, based on its chemical structure, a qualitative solubility profile can be reliably predicted. The molecule possesses both polar (amide and formyl groups) and nonpolar (benzene ring and diethyl groups) regions.

-

High Solubility is Expected in:

-

Polar Aprotic Solvents: Such as acetone, ethyl acetate, dichloromethane (DCM), and chloroform. These solvents can effectively solvate the polar functionalities of the molecule without the competing hydrogen bonding that can sometimes limit solubility in protic solvents.

-

Alcohols: Such as methanol, ethanol, and isopropanol. The hydroxyl group of these solvents can act as a hydrogen bond donor to the carbonyl oxygen of the amide and formyl groups, facilitating dissolution.

-

-

Moderate to Low Solubility is Expected in:

-

Nonpolar Solvents: Such as toluene and hexane. The nonpolar nature of these solvents will not effectively solvate the polar amide and aldehyde groups, leading to limited solubility.

-

-

Very Low Solubility is Expected in:

-

Water: The molecule's significant nonpolar surface area, contributed by the benzene ring and ethyl groups, will likely result in poor aqueous solubility.

-

The following table provides a qualitative summary. It is imperative to experimentally verify these predictions.

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Poor in Water, Good in Alcohols | The amide and aldehyde groups can hydrogen bond, but the large hydrophobic backbone limits aqueous solubility. Alcohols are better able to solvate both polar and nonpolar regions. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Excellent | These solvents effectively solvate the polar groups through dipole-dipole interactions without the steric hindrance of hydrogen bonding networks. |

| Nonpolar | Hexane, Toluene | Poor | These solvents lack the polarity to effectively interact with and solvate the polar amide and formyl functionalities of the molecule. |

Gold Standard Protocol: Experimental Determination of Equilibrium Solubility via the Shake-Flask Method

The "shake-flask" method is the universally accepted gold standard for determining the equilibrium solubility of a compound.[3] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its thermodynamic solubility. The following protocol is a self-validating system designed for accuracy and reproducibility.

Experimental Rationale

The core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium. The subsequent separation of the solid and liquid phases, followed by accurate quantification of the dissolved solute, yields the solubility value. Temperature control is critical as solubility is temperature-dependent.

Step-by-Step Methodology

-

Preparation of Materials:

-

This compound (ensure purity is documented).

-

Selected solvents (HPLC grade or equivalent).

-

Glass vials with Teflon-lined screw caps.

-

Orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C).

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF, chosen for solvent compatibility).

-

Calibrated analytical balance.

-

Volumetric flasks and pipettes.

-

HPLC or UV-Vis spectrophotometer for quantification.

-

-

Procedure:

-

Add an excess amount of this compound to a series of vials. "Excess" is key; a visible amount of undissolved solid must remain at the end of the experiment. A starting point is to add approximately 10-20 mg of the compound to 1-2 mL of the chosen solvent.

-

Seal the vials tightly.

-

Place the vials on the orbital shaker in the incubator set to the desired temperature (e.g., 25 °C or 37 °C for physiological relevance).

-

Agitate the vials for a predetermined period to ensure equilibrium is reached. A common duration is 24 to 48 hours. To validate the equilibrium time, samples can be taken at various time points (e.g., 24, 48, and 72 hours); equilibrium is confirmed when the measured concentration plateaus.[3]

-

After the agitation period, allow the vials to stand undisturbed in the incubator for at least 2 hours to allow the excess solid to sediment.[3]

-

Carefully withdraw a sample from the supernatant using a syringe. Avoid disturbing the solid material at the bottom.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles. The first few drops of the filtrate should be discarded to saturate the filter membrane.

-

Accurately dilute the filtrate with the appropriate solvent to a concentration that falls within the linear range of the analytical method (see below).

-

Analyze the diluted sample to determine the concentration of this compound.

-

Workflow Diagram

Caption: Workflow for the Shake-Flask Equilibrium Solubility Determination.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy

Accurate quantification of the dissolved compound is paramount. Both HPLC and UV-Vis spectroscopy are suitable methods, with the choice depending on the required sensitivity and the presence of interfering substances.

HPLC Method

HPLC is the preferred method due to its high specificity and sensitivity. A reverse-phase method would be appropriate for this compound.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (or methanol) and water. The exact ratio should be optimized to achieve good peak shape and a reasonable retention time.

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (λmax). The presence of the benzamide chromophore suggests strong absorbance in the UV region (typically 230-280 nm). The λmax should be determined by running a UV scan of a standard solution.

-

Quantification: A calibration curve must be generated using a series of standard solutions of known concentrations. The concentration of the unknown sample is then determined by interpolation from this curve.

UV-Vis Spectroscopy Method

For a more rapid but potentially less specific measurement, UV-Vis spectroscopy can be used, provided no other components in the solution absorb at the λmax of the analyte.[4][5]

-

Procedure:

-

Determine the λmax of this compound in the chosen solvent by scanning a dilute solution across the UV spectrum.

-

Prepare a set of standard solutions of known concentrations.

-

Measure the absorbance of each standard at the λmax.

-

Construct a calibration curve by plotting absorbance versus concentration (Beer-Lambert Law).

-

Measure the absorbance of the appropriately diluted, filtered sample from the solubility experiment.

-

Calculate the concentration of the sample using the equation of the line from the calibration curve.

-

Factors Influencing Solubility: A Conceptual Overview

The solubility of this compound is a multifactorial property. The following diagram illustrates the interplay between the solute, the solvent, and the experimental conditions.

Caption: Key Factors Governing the Solubility of a Solid Compound.

Conclusion

While specific quantitative solubility data for this compound remains to be published, a thorough understanding of its physicochemical properties allows for a robust, predictive assessment of its behavior in common laboratory solvents. This guide has provided the theoretical framework for this assessment and, more critically, a detailed, actionable protocol for its experimental determination using the gold-standard shake-flask method. By adhering to this methodology and employing precise analytical techniques such as HPLC, researchers can generate the high-quality, reproducible solubility data essential for advancing their work in chemical synthesis and drug development.

References

-

Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43. Available at: [Link]

-

PubChemLite. (n.d.). This compound (C12H15NO2). Retrieved from [Link]

-

Eugene, E. H., & Mechoor, G. S. (1954). Characterization and Determination of Aldehydes by the Ultraviolet Spectral Changes Resulting from Acetal Formation. Analytical Chemistry, 26(8), 1330–1333. Available at: [Link]

-

Akhtar, N., et al. (2014). A UV-VIS SPECTROPHOTOMETRIC METHOD FOR THE CALCULATION OF ALDEHYDE CONTENT IN POLYSACCHARIDES BY USING 2,3,5. SCIENCE INTERNATIONAL, 26(1). Available at: [Link]

Sources

- 1. US20110207745A1 - Solid forms of 4--n,n-diethylbenzamide, compositions thereof, and uses therewith - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]

- 5. N,N-diethyl-4-(sulfamoylamino)benzamide | C11H17N3O3S | CID 112573411 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N,N-diethyl-4-formylbenzamide: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of N,N-diethyl-4-formylbenzamide, a substituted aromatic amide of interest to researchers and professionals in synthetic chemistry and drug development. This document delves into its nomenclature, physicochemical properties, plausible synthetic routes, and potential applications, with a focus on the practical insights required for laboratory work.

Chemical Identity and Nomenclature

This compound is a disubstituted benzene derivative featuring both an N,N-diethylcarboxamide group and a formyl (aldehyde) group in a para-substitution pattern.

-

IUPAC Nomenclature: this compound

-

Molecular Formula: C₁₂H₁₅NO₂

-

Molecular Weight: 205.25 g/mol

-

CAS Number: A dedicated CAS Registry Number for this compound is not readily found in major chemical databases. This suggests the compound is not widely commercialized and is primarily a synthetic intermediate. For its key precursor, 4-formylbenzoic acid, the CAS number is 619-66-9.[1]

Structural Identifiers

| Identifier | Value |

| SMILES | O=C(N(CC)CC)C(C=C1)=CC=C1C=O |

| InChI | 1S/C12H15NO2/c1-3-13(4-2)12(15)11-7-5-10(9-14)6-8-11/h5-9H,3-4H2,1-2H3 |

| InChIKey | OTGRTWQLBHAZFG-UHFFFAOYSA-N |

Physicochemical Properties

Due to the limited commercial availability of this compound, extensive experimental data on its physical properties are not available. The following table includes both known data for its precursor and predicted properties for the target compound.

| Property | Value | Source |

| Appearance | Predicted: White to off-white solid | Inferred from analogous compounds |

| Melting Point | Predicted: Data not readily available. The precursor, 4-formylbenzoic acid, has a melting point of 247 °C.[2] | - |

| Boiling Point | Predicted: Data not readily available. | - |

| Solubility | Predicted: Soluble in common organic solvents such as dichloromethane, ethyl acetate, and DMSO. Likely sparingly soluble in water. | Inferred from structural features |

| pKa | Predicted: Data not readily available. | - |

Synthesis of this compound

The synthesis of this compound can be approached through several established methods for amide bond formation, starting from the commercially available 4-formylbenzoic acid. The key challenge is to selectively amidate the carboxylic acid without affecting the aldehyde functionality.

Method 1: Acyl Chloride Formation Followed by Amination

This is a classic and robust two-step approach. The carboxylic acid is first activated by converting it to a more reactive acyl chloride, which then readily reacts with diethylamine.

Step 1: Synthesis of 4-formylbenzoyl chloride

The reaction of 4-formylbenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) yields the corresponding acyl chloride.[3][4][5]

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-formylbenzoic acid (1.0 eq).

-

Add an excess of thionyl chloride (e.g., 2-3 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux (typically around 70-80 °C) for 1-2 hours, or until the evolution of HCl and SO₂ gases ceases.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-formylbenzoyl chloride, which can often be used in the next step without further purification.

Step 2: Amidation with Diethylamine

The acyl chloride is then reacted with diethylamine in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol:

-

Dissolve the crude 4-formylbenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of diethylamine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Work-up involves washing the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Method 2: Direct Amidation using Coupling Reagents

One-pot procedures using coupling reagents offer a milder alternative to the acyl chloride method and are often preferred when sensitive functional groups are present.

Experimental Protocol (using a generic coupling agent like HATU):

-

In a round-bottom flask, dissolve 4-formylbenzoic acid (1.0 eq), a coupling agent such as HATU (1.1 eq), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq) in an anhydrous solvent like DMF or DCM.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add diethylamine (1.2 eq) to the reaction mixture.

-

Continue stirring at room temperature for several hours to overnight, monitoring the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with water, dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase, concentrate, and purify the product as described in Method 1.

Potential Applications and Reactivity

The bifunctional nature of this compound makes it a valuable intermediate in organic synthesis.

-

Aldehyde Group Reactivity: The formyl group can undergo a wide range of transformations, including:

-

Oxidation: to the corresponding dicarboxylic acid monoamide.

-

Reduction: to the 4-(hydroxymethyl) derivative.

-

Reductive Amination: to introduce a secondary or tertiary amine.

-

Wittig Reaction: to form an alkene.

-

Condensation Reactions: with various nucleophiles to form imines, oximes, hydrazones, etc.

-

-

Amide Group: The N,N-diethylamide is generally a stable functional group but can be hydrolyzed under harsh acidic or basic conditions. It can also direct ortho-lithiation under specific conditions, although the presence of the aldehyde complicates this.

Given these reactive handles, this compound could serve as a building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials.

Spectroscopic Characterization (Predicted)

-

¹H NMR:

-

Aldehyde Proton (-CHO): A singlet is expected in the highly deshielded region of δ 9.8-10.1 ppm.[6]

-

Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Ethyl Protons (-N(CH₂CH₃)₂): Two signals are expected: a quartet around δ 3.4-3.6 ppm for the methylene (-CH₂-) protons and a triplet around δ 1.1-1.3 ppm for the methyl (-CH₃) protons.

-

-

¹³C NMR:

-

Carbonyl Carbon (Amide): Expected around δ 168-172 ppm.

-

Aldehyde Carbon: Expected around δ 190-193 ppm.

-

Aromatic Carbons: Four signals are expected in the δ 125-150 ppm range.

-

Ethyl Carbons: Two signals are expected for the methylene and methyl carbons.

-

Safety and Handling

No specific toxicology data is available for this compound. Therefore, it should be handled with the standard precautions for a novel chemical compound. The safety profile of its precursor, 4-formylbenzoic acid, indicates that it can cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a synthetically accessible building block with significant potential for the construction of more complex molecular architectures. While not a commonly available reagent, its preparation from 4-formylbenzoic acid can be achieved through well-established amidation protocols. Its bifunctional nature, possessing both a reactive aldehyde and a stable amide, makes it a versatile intermediate for researchers in various fields of chemical synthesis.

References

-

Cui, J., et al. (2012). Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction. Molecules, 17(12), 13946-13961. [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved January 23, 2026, from [Link]

-

Dikusar, E. A., & Potkin, V. I. (2016). Synthesis and properties of substituted benzaldehyde phenylhydrazones. ResearchGate. [Link]

- Google Patents. (n.d.). JPH09227490A - Production of 3-(or 4-)cyanobenzaldehyde.

-

van der Vlugt, J. I., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4043–4048. [Link]

-

Sheppard, T. D., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4235-4244. [Link]

-

Nguyen, T. L., et al. (2021). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. ResearchGate. [Link]

-

Chemistry Stack Exchange. (2021). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?[Link]

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.

-

SciELO Cuba. (n.d.). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Retrieved January 23, 2026, from [Link]

-

Leggio, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87. [Link]

- Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.

-

Ng, C. H., et al. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. Crystals, 10(5), 362. [Link]

-

Organic Syntheses. (n.d.). (E)-N,N-Diethyl-2-styrylbenzamide. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set).... Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4.

-

Chemistry Central Journal. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-formyl-. Retrieved January 23, 2026, from [Link]

Sources

- 1. 4-Formylbenzoic acid 97 619-66-9 [sigmaaldrich.com]

- 2. 4-Formylbenzoic acid | 619-66-9 [chemicalbook.com]

- 3. A new method for synthesis of N,N-diethyl-m-methylbenzamide [scielo.sld.cu]

- 4. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

A Comprehensive Technical Guide to the Safe Handling, Storage, and Disposal of N,N-diethyl-4-formylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols for N,N-diethyl-4-formylbenzamide, a compound of interest in synthetic and medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS) for this molecule, this document synthesizes information from structurally related compounds, namely N,N-diethylbenzamide and aromatic aldehydes, to establish a robust framework for its safe management in a laboratory setting. The following guidelines are designed to empower researchers with the knowledge to minimize risks and ensure a safe working environment.

Understanding the Compound: A Bifunctional Profile

This compound is a bifunctional organic molecule characterized by a tertiary benzamide and an aromatic aldehyde (formyl) group. This unique structure suggests a reactivity profile that combines the characteristics of both functional groups. The N,N-diethylbenzamide moiety is a common scaffold in various biologically active molecules, while the aromatic aldehyde group is a versatile synthetic handle, but also introduces specific hazards that require careful consideration.

Hazard Identification and Risk Assessment

A thorough risk assessment is paramount before handling this compound. The primary hazards are anticipated to stem from the combined toxicological profiles of N,N-diethylbenzamide and aromatic aldehydes.

GHS Hazard Classification (Anticipated): Based on data for N,N-diethylbenzamide and aromatic aldehydes, the following GHS classifications are likely applicable.[1][2]

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |

Toxicological Profile:

-

Oral Toxicity: Harmful if swallowed. Ingestion may lead to gastrointestinal irritation.[1][2]

-

Dermal Toxicity: May be harmful in contact with skin and can cause skin irritation.[1]

-

Inhalation Toxicity: The presence of the aldehyde group suggests a potential for respiratory irritation.[2] Inhalation of dust or aerosols should be avoided.

-

Eye Irritation: Expected to cause serious eye irritation.[1][2]

Reactivity Profile:

The formyl group imparts specific reactivity concerns. Aromatic aldehydes can undergo oxidation to carboxylic acids and may be sensitive to air and light. They are also incompatible with strong oxidizing agents, strong bases, and reducing agents.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure to this compound.

Recommended PPE Workflow

Caption: A stepwise workflow for donning appropriate PPE before handling this compound.

Safe Handling and Operational Protocols

Adherence to strict handling procedures is critical for minimizing exposure and preventing accidents.

General Handling:

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.

-

Aerosol Generation: Avoid activities that generate dust or aerosols. If the compound is a solid, handle it carefully to minimize dust formation.

-

Personal Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.

Experimental Protocols:

When designing experiments, consider the reactivity of the aldehyde group. Reactions involving strong oxidizing or reducing agents should be conducted with caution and under an inert atmosphere if necessary.

Storage and Stability: Preserving Integrity and Ensuring Safety

Proper storage is crucial to maintain the chemical's purity and prevent the formation of hazardous degradation products.

Storage Conditions:

| Parameter | Recommendation | Rationale |

| Temperature | Cool, dry place | Minimizes degradation and reactivity. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Aromatic aldehydes can be sensitive to air and may oxidize over time. |

| Light | Protect from light | Light can promote degradation of aldehydes. |

| Container | Tightly sealed, appropriate chemical-resistant container | Prevents contamination and exposure to moisture and air. |

| Incompatibilities | Store away from strong oxidizing agents, strong bases, and reducing agents | Prevents potentially hazardous reactions.[3] |

Incompatibility Diagram

Caption: A diagram illustrating key chemical incompatibilities for this compound.

Emergency Procedures: Preparedness is Key

Rapid and appropriate response to emergencies can significantly mitigate potential harm.

Spill Response:

-

Small Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the laboratory and alert others.

-

Contact your institution's emergency response team immediately.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

First-Aid Measures:

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately. |

Emergency Response Flowchart

Caption: A decision-making flowchart for responding to spills or exposures involving this compound.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Waste Collection: Collect all waste materials (including contaminated absorbents and PPE) in a designated, labeled, and sealed container.

-

Disposal: Dispose of hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.

Conclusion

While a specific SDS for this compound is not currently available, a conservative and cautious approach based on the known hazards of its constituent functional groups is essential for its safe handling. By implementing the guidelines outlined in this technical guide, researchers can significantly reduce the risks associated with this compound and maintain a safe and compliant laboratory environment. Always consult with your institution's EHS department for specific guidance and protocols.

References

-

ResearchGate. (n.d.). 2‐Formyl Benzamides from an N‐Phthalimidoyl Sulfoximine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. Chemical Communications. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Diethylbenzamide. Retrieved from [Link]

-

PubChem. (n.d.). N,N-diethyl-4-hydroxybenzamide. Retrieved from [Link]

-

University of Rochester. (n.d.). Formaldehyde Spill Protocol for Laboratory Personnel. Environmental Health & Safety. Retrieved from [Link]

-

University of Wollongong. (n.d.). Storage Compatibility of Dangerous Goods in laboratories and Chemical Stores. Retrieved from [Link]

-

PubChem. (n.d.). N,N-diethyl-4-formyl-3-methylbenzamide. Retrieved from [Link]

-

RWTH Publications. (n.d.). 2‐Formyl Benzamides from an N‐Phthalimidoyl Sulfoximine. Retrieved from [Link]

-

The John D. Walsh Company. (2015). SAFETY DATA SHEET. Retrieved from [Link]

-

Cleveland State University. (n.d.). Practices for Proper Chemical Storage. Retrieved from [Link]

-

PubMed. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. Retrieved from [Link]

-

The University of Iowa. (n.d.). Spill/Emergency Planning | Environmental Health and Safety. Retrieved from [Link]

-

ResearchGate. (2006). A facile synthesis of N-formylbenzamides by oxidative decarboxylation of N-aroylglycine induced by Ag/S2O8. Retrieved from [Link]

-

Chemical Safety Facts. (n.d.). Aldehydes. Retrieved from [Link]

-

ResearchGate. (n.d.). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Retrieved from [Link]

-

National Institutes of Health. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. PMC. Retrieved from [Link]

-

Santos. (n.d.). Qualitative Tier 2 Assessment. Retrieved from [Link]

-

Cosmetic Ingredient Review. (2023). Safety Assessment of Benzaldehyde as Used in Cosmetics. Retrieved from [Link]

-

Florida State University. (n.d.). Chemical Spills - Emergency Management. Retrieved from [Link]

-

MDPI. (n.d.). Aldehydes: What We Should Know About Them. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Environmental Aldehyde Sources and the Health Implications of Exposure. PMC. Retrieved from [Link]

-

UW Department of Chemistry. (2017). Formaldehyde Template SOP. Retrieved from [Link]

-

Journal of the American Chemical Society. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Retrieved from [Link]

-

ACS Publications. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Retrieved from [Link]

-

Sciencemadness Wiki. (2025). Safe handling and storage of chemicals. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzaldehyde. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthetic Strategies for N,N-diethyl-4-formylbenzamide

Abstract: This document provides a comprehensive scientific guide for the synthesis of N,N-diethyl-4-formylbenzamide, a key benzamide intermediate. We present three distinct, robust synthetic protocols tailored for researchers in organic synthesis and drug development. Each protocol is detailed with step-by-step instructions, mechanistic insights, and quantitative data. The guide emphasizes chemical logic, safety, and reproducibility, offering field-proven insights into experimental choices and validation.

Introduction and Strategic Overview

This compound is a valuable bifunctional molecule, incorporating both an aldehyde and a tertiary amide on a benzene ring. This structure makes it a versatile intermediate for the synthesis of more complex pharmaceutical agents and fine chemicals. The aldehyde group serves as a handle for transformations such as reductive amination, Wittig reactions, and further oxidation, while the N,N-diethylbenzamide moiety is a common pharmacophore found in various biologically active compounds.[1][2]

The synthesis of this target molecule can be approached from several logical standpoints, primarily revolving around the sequence of introducing the two key functional groups. This guide details three field-validated strategies:

-

Direct Amidation: Starting with a commercially available precursor that already contains the formyl group (4-formylbenzoic acid). This is often the most direct and highest-yielding route.

-

Oxidation of a Precursor: Synthesizing a stable precursor, N,N-diethyl-4-(hydroxymethyl)benzamide, and then performing a selective oxidation to install the formyl group. This route offers control and avoids handling more reactive starting materials.

-

Electrophilic Formylation: Introducing the formyl group onto a pre-formed N,N-diethylbenzamide ring via an electrophilic aromatic substitution, specifically the Vilsmeier-Haack reaction.

The choice of protocol depends on starting material availability, scalability requirements, and the specific chemical environment tolerated by other functional groups in more complex syntheses.

Caption: High-level overview of the three synthetic strategies.

Protocol 1: Direct Amidation of 4-Formylbenzoic Acid

This is the most straightforward and often preferred method due to its high efficiency and reliance on readily available starting materials.[3] The strategy involves a classic two-step, one-pot sequence: activation of the carboxylic acid and subsequent nucleophilic acyl substitution by diethylamine. The most common activation method is the conversion of the carboxylic acid to a highly reactive acyl chloride.[4][5]

Causality and Experimental Rationale

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically favorable but kinetically slow, often requiring harsh conditions (>160 °C) due to the formation of a non-reactive ammonium carboxylate salt.[6] To circumvent this, the carboxylic acid's hydroxyl group is converted into a better leaving group. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the equilibrium towards the product.[4][5] Following the formation of 4-formylbenzoyl chloride, diethylamine is added. A stoichiometric excess of the amine or the addition of a non-nucleophilic base (like triethylamine or pyridine) is required to neutralize the HCl generated during the amidation step.

Caption: Reaction scheme for the direct amidation protocol.

Quantitative Data

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |

| 4-Formylbenzoic Acid | C₈H₆O₃ | 150.13 | 1.0 | 10.0 g |

| Thionyl Chloride | SOCl₂ | 118.97 | 1.2 | 5.7 mL |

| Diethylamine | C₄H₁₁N | 73.14 | 2.2 | 15.2 mL |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~200 mL |

| Expected Product | C₁₂H₁₅NO₂ | 205.25 | - | ~12.8 g (94% yield) |

Step-by-Step Methodology

-

Apparatus Setup: Assemble a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube (filled with CaCl₂ or Drierite). Ensure the entire setup is under an inert atmosphere (N₂ or Argon).

-

Acid Chloride Formation: To the flask, add 4-formylbenzoic acid (10.0 g, 66.6 mmol) and anhydrous dichloromethane (100 mL). Stir the suspension. Cautiously add thionyl chloride (5.7 mL, 79.9 mmol) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 40°C) and maintain for 2-3 hours. The reaction can be monitored by the cessation of HCl and SO₂ gas evolution. The mixture should become a clear solution.

-

Reagent Removal: Allow the flask to cool to room temperature. Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. This step is crucial to prevent side reactions.

-

Amidation: Re-dissolve the resulting crude 4-formylbenzoyl chloride in 100 mL of fresh anhydrous DCM. Cool the flask in an ice bath (0°C).

-

Amine Addition: In a separate flask, prepare a solution of diethylamine (15.2 mL, 146.5 mmol) in 50 mL of anhydrous DCM. Add this solution dropwise to the stirred acyl chloride solution over 30 minutes, maintaining the temperature at 0°C. A white precipitate (diethylammonium chloride) will form.

-

Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours.

-

Workup: Quench the reaction by slowly adding 100 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure product as a pale yellow oil or low-melting solid.

Protocol 2: Oxidation of N,N-diethyl-4-(hydroxymethyl)benzamide

This protocol is advantageous when the starting material for Protocol 1 is unavailable or when milder overall conditions are required. It involves two discrete synthetic operations: the synthesis of the alcohol precursor followed by its selective oxidation.

Causality and Experimental Rationale

Part A - Precursor Synthesis: N,N-diethyl-4-(hydroxymethyl)benzamide can be synthesized from 4-(hydroxymethyl)benzoic acid via the same amidation strategy described in Protocol 1. The key consideration is to protect the primary alcohol if harsh activating agents are used, though with SOCl₂ or EDC coupling, it is often sufficiently unreactive.

Part B - Oxidation: The critical step is the selective oxidation of the primary benzylic alcohol to an aldehyde without over-oxidation to the carboxylic acid.[7] Pyridinium chlorochromate (PCC) is a classic and reliable reagent for this transformation.[8][9][10] It is a milder chromium(VI) oxidant that typically stops at the aldehyde stage when used in a non-aqueous solvent like dichloromethane. The reaction proceeds via the formation of a chromate ester, followed by an E2-like elimination of the C-H proton to form the carbonyl group.

Sources

- 1. N,N-diethyl-4-hydroxybenzamide | C11H15NO2 | CID 504154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-Diethylbenzamide | C11H15NO | CID 15542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A new method for synthesizing 4-Formylbenzoic acid_Chemicalbook [chemicalbook.com]

- 4. A new method for synthesis of N,N-diethyl-m-methylbenzamide [scielo.sld.cu]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Kinetics and mechanism of the oxidation of substituted benzyl alcohols by pyridinium chlorochromate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

Application Notes and Protocols for N,N-diethyl-4-formylbenzamide as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of a Bifunctional Building Block

N,N-diethyl-4-formylbenzamide is a bifunctional aromatic compound possessing two key reactive sites: a tertiary amide and an aldehyde. This unique combination makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecules targeted for pharmaceutical and materials science applications. The N,N-diethylbenzamide moiety is a well-established directed metalation group, allowing for regioselective functionalization of the aromatic ring. Simultaneously, the aldehyde group serves as a versatile handle for a wide array of chemical transformations, including carbon-carbon bond formation and the introduction of nitrogen-containing substituents. This guide provides in-depth application notes and detailed protocols for the synthesis and subsequent utilization of this compound as a chemical intermediate.

Physicochemical and Safety Data

A comprehensive understanding of the physical properties and safety considerations is paramount for the successful and safe handling of any chemical intermediate.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-Formylbenzoic Acid (Starting Material) | N,N-diethylbenzamide (Related Compound) |

| Molecular Formula | C₁₂H₁₅NO₂ | C₈H₆O₃ | C₁₁H₁₅NO |

| Molecular Weight | 205.25 g/mol | 150.13 g/mol [1] | 177.24 g/mol [2] |

| Appearance | Solid (predicted) | White to off-white powder | Colorless to yellow oil or low melting solid |

| Melting Point | Data not available | 255-258 °C | 28-32 °C |

| Boiling Point | Data not available | Data not available | 146-150 °C at 15 mmHg |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) | Soluble in hot water, ethanol, ether | Immiscible in water, soluble in organic solvents |

Safety and Handling Precautions:

-

4-Formylbenzoic Acid: Causes skin and serious eye irritation. May cause respiratory irritation.[1][3]

-

N,N-diethylbenzamide: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[2]

General Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Wash hands thoroughly after handling.

Synthesis of this compound: A Proposed Protocol

The most direct and logical route to this compound is the amidation of 4-formylbenzoic acid. This can be achieved through the activation of the carboxylic acid, followed by nucleophilic acyl substitution by diethylamine. Direct condensation is generally inefficient due to the formation of a stable ammonium carboxylate salt.[4] The following protocol employs a common and effective coupling agent system.

Caption: Proposed synthesis workflow for this compound.

Protocol 1: Synthesis via EDC/HOBt Coupling

This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the carbodiimide coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.

Materials:

-

4-Formylbenzoic acid (1.0 eq)

-

Diethylamine (1.2 eq)

-

EDC·HCl (1.2 eq)

-

HOBt (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine

-

Anhydrous MgSO₄

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-formylbenzoic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DCM.

-

Stir the suspension at room temperature until all solids dissolve.

-

Add diethylamine (1.2 eq) followed by DIPEA (2.5 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add EDC·HCl (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Applications as a Chemical Intermediate

The aldehyde functionality of this compound is a gateway to a multitude of chemical transformations, allowing for its elaboration into more complex molecular architectures. Below are detailed protocols for three fundamental applications.

Caption: Applications of this compound as an intermediate.

Reductive Amination: Synthesis of Amine Derivatives

Reductive amination is a powerful method for forming C-N bonds by converting a carbonyl group into an amine.[5][6] This two-step, one-pot process involves the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine. This is particularly useful in drug discovery for introducing diverse amine functionalities.

Protocol 2: Exemplary Reductive Amination with Benzylamine

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Anhydrous 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Saturated NaHCO₃ (aq)

-

Water

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and benzylamine (1.1 eq) in anhydrous DCE.

-

Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) in one portion. The reaction may become slightly exothermic.

-

Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.

-

Separate the layers and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with water and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography to yield N,N-diethyl-4-((benzylamino)methyl)benzamide.

Wittig Reaction: Synthesis of Alkenyl Derivatives

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes or ketones.[7] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent), leading to the formation of a C=C double bond with high regioselectivity. This is invaluable for extending carbon chains and creating precursors for various functionalities.

Protocol 3: Exemplary Wittig Reaction with Benzyltriphenylphosphonium Chloride

Materials:

-

This compound (1.0 eq)

-

Benzyltriphenylphosphonium chloride (1.1 eq)

-

Strong base (e.g., n-Butyllithium or Potassium tert-butoxide) (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated NH₄Cl (aq)

-

Water

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.1 eq) and anhydrous THF.

-

Cool the suspension to 0 °C.

-

Slowly add the strong base (e.g., n-BuLi solution) dropwise. A color change (typically to deep red or orange) indicates the formation of the ylide.

-

Stir the ylide solution at 0 °C for 30 minutes, then at room temperature for another 30 minutes.

-

In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

-

Cool the ylide solution back to 0 °C and add the solution of the aldehyde dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC for the disappearance of the aldehyde.

-

Quench the reaction by adding saturated NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

-

Filter, concentrate, and purify the crude product by column chromatography to isolate the N,N-diethyl-4-styrylbenzamide (as a mixture of E/Z isomers).

Aldol Condensation: Synthesis of α,β-Unsaturated Carbonyls

The aldol condensation is a fundamental C-C bond-forming reaction that involves the reaction of an enolate with a carbonyl compound.[3] When an aldehyde without α-hydrogens, such as this compound, is reacted with a ketone in the presence of a base, a Claisen-Schmidt condensation occurs, typically leading directly to the dehydrated α,β-unsaturated ketone product.

Protocol 4: Exemplary Aldol Condensation with Acetone

Materials:

-

This compound (1.0 eq)

-

Acetone (large excess, also acts as solvent)

-

10% Aqueous Sodium Hydroxide (NaOH)

-

Ethanol

-

Water

-

1 M HCl (aq)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone and ethanol.

-

Cool the solution to room temperature and stir vigorously.

-

Slowly add 10% aqueous NaOH dropwise. A color change and/or the formation of a precipitate may be observed.

-

Continue stirring at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Once the starting aldehyde is consumed, pour the reaction mixture into a beaker of cold water.

-

Neutralize the mixture by adding 1 M HCl dropwise until it is slightly acidic.

-

If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry.

-

If an oil separates, extract the mixture with ethyl acetate, wash the organic layer with water and brine, dry over MgSO₄, and concentrate.

-

Recrystallize the solid product or purify the oily product by column chromatography to obtain 4-(4-(diethylcarbamoyl)phenyl)but-3-en-2-one.

Conclusion

This compound represents a highly versatile, yet underutilized, chemical intermediate. Its dual functionality allows for a wide range of synthetic manipulations, making it an attractive building block for the synthesis of complex organic molecules. The protocols provided herein offer a foundation for the preparation and application of this compound in diverse research and development settings, from academic laboratories to industrial drug discovery programs. The strategic application of this intermediate can streamline synthetic routes and provide access to novel chemical matter.

References

-

Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction. National Center for Biotechnology Information. [Link]

-

N,N-Diethylbenzamide. PubChem. [Link]

-

(E)-N,N-DIETHYL-2-STYRYLBENZAMIDE. Organic Syntheses. [Link]

-

4-Formylbenzoic acid. PubChem. [Link]

-

N,N-diethyl-4-hydroxybenzamide. PubChem. [Link]

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

- Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Wittig reaction. Wikipedia. [Link]

-

Synthesis of N,N-Diethylbenzamide. PrepChem.com. [Link]

-

A new method for synthesis of N,N-diethyl-m-methylbenzamide. SciELO Cuba. [Link]

-

N,N-diethyl-4-formyl-3-methylbenzamide. PubChem. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Synthesis by Aldol and Related Condensation Reactions. Thieme Chemistry. [Link]

- Preparation method of 4-aminobenzoic acid and derivatives thereof.

Sources

- 1. CN112375011A - Preparation method of N, N-diethylhydroxylamine - Google Patents [patents.google.com]

- 2. CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed - Google Patents [patents.google.com]

- 3. magritek.com [magritek.com]

- 4. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols: N,N-diethyl-4-formylbenzamide in Agrochemical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the potential applications of N,N-diethyl-4-formylbenzamide in the field of agrochemical research. While direct literature on the agrochemical use of this specific molecule is nascent, its structural motifs—a substituted benzamide and a reactive aromatic aldehyde—position it as a compelling starting point for the discovery of novel insecticides, fungicides, and herbicides. We present here not a review of established uses, but a forward-looking guide grounded in chemical principles and established industry practices. This guide furnishes detailed protocols for the synthesis of the parent compound, its derivatization into a chemical library, and subsequent screening methodologies. The causality behind each experimental design is explained to provide a robust framework for researchers aiming to explore this chemical space.

Introduction: The Scientific Rationale

The benzamide functional group is a well-established pharmacophore in the agrochemical industry, present in numerous commercial products.[1] Its derivatives are known to exhibit a wide range of biological activities, including potent insecticidal properties.[2][3] The N-alkylation of the benzamide, in this case, N,N-diethyl, is a common strategy to modulate the lipophilicity and metabolic stability of a molecule, which are critical parameters for its efficacy as a pesticide.

The novelty and untapped potential of this compound lie in its 4-formyl group. This aromatic aldehyde is a versatile chemical handle for several reasons:

-

Inherent Bioactivity: Aromatic aldehydes themselves can possess pesticidal and herbicidal properties.[4][5] They can interfere with biological processes through various mechanisms, including the formation of Schiff bases with essential proteins.

-

A Gateway to Diverse Functionality: The formyl group is a reactive center for a multitude of chemical transformations. It can be readily converted into oximes, imines, hydrazones, alcohols, and carboxylic acids, among other functional groups. This allows for the rapid generation of a diverse library of analogues from a single, readily accessible precursor.

-

Modulation of Physicochemical Properties: Derivatization of the formyl group allows for the fine-tuning of critical properties such as solubility, volatility, and target binding affinity, which are essential for optimizing a lead compound in agrochemical development.

Therefore, this compound is not just a candidate for direct screening but, more importantly, a versatile scaffold and building block for the synthesis of new agrochemical entities.

Synthesis of this compound

The synthesis of this compound can be approached through several reliable methods. The following protocol is adapted from standard amide coupling procedures, starting from the commercially available 4-formylbenzoic acid.

Protocol 2.1: Synthesis via Acyl Chloride Intermediate

This two-step protocol is robust and generally high-yielding. It involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation with diethylamine.

Materials:

-

4-Formylbenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Triethylamine (TEA) or Pyridine

-

Diethylamine

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Activation of the Carboxylic Acid:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-formylbenzoic acid (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear. The progress can be monitored by thin-layer chromatography (TLC).

-

Causality: The conversion to the highly reactive acyl chloride is necessary because direct amidation of a carboxylic acid is often inefficient. Thionyl chloride and oxalyl chloride are excellent reagents for this transformation.

-

-

Amidation Reaction:

-

In a separate flask, dissolve diethylamine (2.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.

-

Slowly add the freshly prepared 4-formylbenzoyl chloride solution from the previous step to the diethylamine solution dropwise.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-6 hours. Monitor the reaction by TLC.

-

Causality: Diethylamine is the nucleophile that forms the amide bond. Triethylamine acts as a base to quench the HCl generated during the reaction, preventing the protonation of diethylamine and driving the reaction to completion. An excess of diethylamine can also be used for this purpose.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

-

Visualization of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Derivatization for Library Generation

The true potential of this compound in agrochemical discovery lies in its use as a scaffold. The following protocols outline key derivatization reactions of the formyl group to create a library of compounds for screening.

Protocol 3.1: Synthesis of Oxime Derivatives

Oximes are known to have biological activity and can serve as effective isosteres for other functional groups.

Materials:

-

This compound

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate or pyridine

-

Ethanol or methanol

-

Water

Step-by-Step Procedure:

-

Dissolve this compound (1.0 eq) in ethanol.

-

Add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a small amount of water.

-

Stir the mixture at room temperature or gently heat to reflux for 1-3 hours. Monitor by TLC.

-

Cool the reaction mixture and add cold water to precipitate the product.

-

Filter the solid, wash with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Protocol 3.2: Synthesis of Hydrazone Derivatives

Hydrazones are another class of compounds with a broad spectrum of biological activities.

Materials:

-

This compound

-

Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

-

Ethanol or acetic acid

Step-by-Step Procedure:

-

Dissolve this compound (1.0 eq) in ethanol.

-

Add hydrazine hydrate or the substituted hydrazine (1.1 eq).

-

Add a few drops of glacial acetic acid as a catalyst.

-

Stir the mixture at room temperature for 2-8 hours. The product often precipitates from the solution.

-

Filter the solid product, wash with cold ethanol, and dry.

Protocol 3.3: Reductive Amination to Form Amine Derivatives

This reaction creates a new amine, significantly altering the polarity and basicity of the molecule.

Materials:

-

This compound

-

A primary or secondary amine (e.g., benzylamine, morpholine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

1,2-Dichloroethane (DCE) or Methanol

-

Acetic acid

Step-by-Step Procedure:

-

Dissolve this compound (1.0 eq) and the chosen amine (1.2 eq) in DCE or methanol.

-

Add a catalytic amount of acetic acid.

-

Stir for 1 hour at room temperature to allow for the formation of the iminium ion intermediate.

-

Add the reducing agent (NaBH(OAc)₃ or NaBH₃CN) (1.5 eq) portion-wise.

-

Stir at room temperature overnight.

-

Quench the reaction with saturated sodium bicarbonate solution and extract the product with an organic solvent like DCM or ethyl acetate.

-

Purify using standard work-up and chromatography procedures.

Visualization of Derivatization Pathways

Caption: Potential derivatization pathways from the parent compound.

Protocols for Agrochemical Screening

Once this compound and its derivatives are synthesized, they must be evaluated for biological activity. The following are generalized protocols for initial screening.

Protocol 4.1: Insecticidal Activity Screening

A common method is a contact and ingestion assay against a model insect, such as the fruit fly (Drosophila melanogaster) or the larvae of the diamondback moth (Plutella xylostella).

Materials:

-

Synthesized compounds

-

Acetone or DMSO as a solvent

-

Triton X-100 or Tween 20 as a surfactant

-

Test insects

-

Leaf discs (for larval assays) or vials with treated diet (for adult fly assays)

-

Positive control (a known insecticide)

-

Negative control (solvent + surfactant)

Step-by-Step Procedure:

-

Preparation of Test Solutions: Prepare stock solutions of the test compounds in acetone or DMSO. Create a series of dilutions (e.g., 1000, 500, 250, 100, 50 ppm) in water containing a small amount of surfactant (e.g., 0.05% Triton X-100).

-

Leaf-Dip Assay (for larvae):

-

Dip leaf discs of a suitable host plant (e.g., cabbage) into the test solutions for 30 seconds.

-

Allow the discs to air dry.

-

Place one treated leaf disc in a petri dish lined with moist filter paper.

-

Introduce a set number of larvae (e.g., 10 second-instar larvae) into each dish.

-

Seal the dishes and incubate under controlled conditions (e.g., 25°C, 16:8 light:dark cycle).

-

-

Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

-

Data Analysis: Calculate the percentage mortality for each concentration and use probit analysis to determine the LC₅₀ (lethal concentration for 50% of the population).

Table 1: Example Data for Insecticidal Screening

| Compound | Concentration (ppm) | % Mortality (48h) | LC₅₀ (ppm) |

| Parent Compound | 500 | 40 | >500 |

| Oxime Derivative A | 500 | 90 | 150 |

| Hydrazone B | 500 | 10 | >500 |

| Positive Control | 10 | 100 | 5 |

| Negative Control | - | 0 | - |

Protocol 4.2: Fungicidal Activity Screening

An in-vitro mycelial growth inhibition assay is a standard primary screen against various plant pathogenic fungi.

Materials:

-

Synthesized compounds

-

Potato Dextrose Agar (PDA) medium

-

Cultures of test fungi (e.g., Botrytis cinerea, Fusarium oxysporum)

-

Sterile petri dishes

-

Positive control (a known fungicide)

-

Negative control (solvent)

Step-by-Step Procedure:

-

Preparation of Amended Media: Add the test compounds (dissolved in a minimal amount of solvent) to molten PDA at a specific final concentration (e.g., 50 µg/mL) before pouring into petri dishes.

-

Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each PDA plate.

-

Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 22-25°C) in the dark.

-

Measurement: When the fungal growth in the negative control plate has almost reached the edge of the dish, measure the diameter of the fungal colony in all plates.

-

Data Analysis: Calculate the percentage of inhibition of mycelial growth compared to the negative control.

Protocol 4.3: Herbicidal Activity Screening

A pre-emergence or post-emergence assay on model plant species is used to assess herbicidal potential.

Materials:

-

Synthesized compounds

-

Seeds of monocot (e.g., ryegrass) and dicot (e.g., cress) plants

-

Pots with soil or agar medium

-

Spray chamber

-

Positive control (a known herbicide)

-

Negative control (solvent + surfactant)

Step-by-Step Procedure (Post-emergence):

-

Grow the test plants in pots until they reach a specific growth stage (e.g., two-leaf stage).

-

Prepare test solutions of the compounds at various concentrations (e.g., expressed in kg/ha ).

-

Evenly spray the plants with the test solutions in a calibrated spray chamber.

-

Transfer the treated plants to a greenhouse under controlled conditions.

-

Assess the phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) on a rating scale (e.g., 0 = no effect, 100 = complete kill) at 7 and 14 days after treatment.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, starting point for the discovery of novel agrochemicals. Its synthesis is straightforward, and the reactive aldehyde functionality provides a powerful tool for generating chemical diversity. The protocols outlined in this document provide a comprehensive framework for synthesizing this scaffold, creating a library of derivatives, and performing initial biological screening. Researchers are encouraged to employ these methods as a foundation for their own investigations into this chemical class. Future work should focus on expanding the derivative library and establishing structure-activity relationships (SAR) to guide the optimization of hit compounds toward potent and selective agrochemical candidates.

References

-

ResearchGate. (2023). Design and synthesis of novel N, N′-substituted benzamide derivatives as potential insecticidal agents against the white mango scale insect, Aulacaspis tubercularis (Hemiptera: Diaspididae). [Link]

-

MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide. [Link]

-

PubChem. (n.d.). N,N-Diethylbenzamide. [Link]

-

PubMed. (2001). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. [Link]

-

ResearchGate. (2021). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. [Link]

-

PubMed Central (PMC). (2012). Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction. [Link]

- Google Patents. (n.d.).

-

SciELO Cuba. (2021). A new method for synthesis of N,N-diethyl-m-methylbenzamide. [Link]

-

Frontiers. (2016). Molecular Basis of N,N-Diethyl-3-Methylbenzamide (DEET) in Repelling the Common Bed Bug, Cimex lectularius. [Link]

-

MDPI. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

- Google Patents. (n.d.). Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.

-

PubMed. (2009). N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. [Link]

-

PubMed Central (PMC). (2021). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. [Link]

-

ResearchGate. (n.d.). Aliphatic and aromatic aldehydes used in this study. [Link]

- Google Patents. (n.d.). Benzamide derivatives, insecticides for agricultural and horticultural use and usage thereof.

Sources

- 1. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N,N-Diethyl-4-methylbenzenesulfonamide, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. EP0889691A2 - Use of aromatic aldehydes as pesticides - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Versatile Derivatization of the Formyl Group in N,N-diethyl-4-formylbenzamide

Introduction: The Strategic Importance of N,N-diethyl-4-formylbenzamide in Medicinal Chemistry